(6-(Trifluoromethoxy)pyridin-2-yl)methanamine

Kinase inhibition Medicinal chemistry Pyridylmethyl SAR

Replace metabolically labile methoxy or halogen groups with the -OCF₃ moiety to enhance metabolic stability and lipophilicity. This primary amine building block enables rapid amide library synthesis for SARM1 or CSNK2A programs. - CSNK2A IC₅₀ improvement: 6.0 µM (6-OCF₃) vs 14.0 µM (6-fluoro) - Hansch π: 1.04 (-OCF₃) vs -0.02 (-OCH₃) - Orthogonal geometry creates unique binding surface - Resists oxidative O-dealkylation

Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
Cat. No. B12971545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Trifluoromethoxy)pyridin-2-yl)methanamine
Molecular FormulaC7H7F3N2O
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)OC(F)(F)F)CN
InChIInChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-1-2-5(4-11)12-6/h1-3H,4,11H2
InChIKeyYJUHFMHUDJUEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethoxy)pyridin-2-yl)methanamine: Key Building Block


(6-(Trifluoromethoxy)pyridin-2-yl)methanamine (CAS 1361824-89-6) is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoromethoxy (-OCF₃) group at the 6-position and a methanamine (-CH₂NH₂) group at the 2-position . It serves as a versatile building block in medicinal chemistry and agrochemical research, primarily due to the unique electronic and steric properties imparted by the -OCF₃ group, which enhance metabolic stability and lipophilicity compared to non-fluorinated or methoxy-substituted analogs [1][2]. Its primary amine handle allows for facile derivatization into amides, ureas, or secondary amines, making it a key intermediate in the synthesis of bioactive molecules and SARM1 inhibitors [3][4].

Trifluoromethoxy-substituted pyridine scaffold for medicinal chemistry and agrochemical research
Primary amine handle enables amide, urea, or secondary amine library synthesis
Key intermediate in SARM1 inhibitor research scaffolds with reported metabolic stability context

6-(Trifluoromethoxy)pyridin-2-yl)methanamine: Superior to Analogs


Substituting (6-(trifluoromethoxy)pyridin-2-yl)methanamine with unsubstituted pyridin-2-ylmethanamine or other halogenated analogs (e.g., 6-chloro or 6-fluoro derivatives) can lead to a significant loss of target affinity and altered physicochemical properties. The -OCF₃ group is not merely a bioisostere; its high electronegativity and unique lipophilicity profile (Hansch π ≈ 1.04 vs. -0.02 for -OCH₃) fundamentally change the molecule's conformational preferences and electronic distribution [1]. Computational studies confirm that -OCF₃ groups adopt orthogonal geometries relative to the aromatic plane, creating distinct steric and electrostatic interaction surfaces that cannot be replicated by -CF₃ or -OCH₃ groups [1]. This directly impacts binding pocket complementarity and metabolic stability, as demonstrated in SAR studies of SARM1 inhibitors where trifluoromethoxy substitution was critical for achieving nanomolar potency [2]. The following sections provide quantitative evidence for these differentiation points.

! Replacing -OCF₃ with -F, -Cl, or -H may shift target affinity and physicochemical properties; the ortho-substitution pattern is not a simple bioisostere.
! -OCF₃ orthogonal geometry to pyridine ring cannot be reproduced by -OCH₃ or -CF₃; conformational preference alters electrostatic interaction surfaces.
! Non-fluorinated or methoxy analogs may exhibit reduced metabolic stability and different membrane permeability, limiting direct substitution in lead optimization.

6-(Trifluoromethoxy)pyridin-2-yl)methanamine: Quantitative Evidence


CSNK2A Inhibition: 6-OCF₃ vs. 6-F

In a series of pyridylmethyl-containing kinase inhibitors targeting CSNK2A, the compound containing the 6-(trifluoromethoxy)pyridin-2-yl scaffold (compound 4o) demonstrated an in-cell target engagement IC50 of 6.0 µM, while the analogous 6-fluoro-substituted pyridine derivative (compound 4p) was significantly less potent, with an IC50 of 14.0 µM [1]. Notably, the 6-OCF₃-substituted analog also exhibited improved kinetic solubility (200 µM) compared to the 6-fluoro analog (200 µM) [1].

CSNK2A Target Engagement
Head-to-head
6-OCF₃: IC50 6.0 µM
6-F: IC50 14.0 µM (2.3-fold)
Supports OCF₃ substitution effect on cellular potency
NanoBRET assay; kinetic solubility equivalent for both analogs
Kinase inhibition Medicinal chemistry Pyridylmethyl SAR

SARM1 Inhibition: Key Role of -OCF₃

In a patent series evaluating substituted pyridine derivatives as SARM1 inhibitors, compounds incorporating the (6-(trifluoromethoxy)pyridin-2-yl)methanamine scaffold exhibited nanomolar inhibitory activity against SARM1 [1]. While the exact IC50 values for the specific free base are not disclosed, the patent claims prioritize the trifluoromethoxy group as a key substituent for achieving high potency and for enhancing metabolic stability, which is crucial for in vivo studies in models of axonal degeneration [1]. The presence of the -OCF₃ group at the 6-position is explicitly claimed to improve both target engagement and pharmacokinetic properties relative to unsubstituted or alkyl-substituted pyridine analogs.

SARM1 Patent Evidence
Class-level
Nanomolar SARM1 inhibition claimed; OCF₃ cited as essential for potency and metabolic stability
Reported scaffold privilege in patent literature
Data to verify; exact IC50 not publicly disclosed
SARM1 inhibition Neurodegeneration Axonal protection

Conformational & Electrostatic Uniqueness of -OCF₃

Computational studies comparing methoxy and trifluoromethoxy substituents on pyridine rings reveal that the -OCF₃ group possesses a markedly different torsional potential and electronic distribution [1]. Ab initio calculations show that the energy barrier for rotation of the -OCF₃ group is significantly higher than for the -OCH₃ group, and the preferred conformation of the -OCF₃ group is orthogonal to the pyridine plane, whereas the -OCH₃ group prefers a planar or near-planar conformation [1]. This fundamental difference alters the molecular shape and the electrostatic potential surface presented to biological targets, which can explain the observed differences in binding affinity and selectivity.

Conformational Preference
Class-level
-OCF₃ favors orthogonal orientation to pyridine plane; -OCH₃ prefers planar
Conformational difference may create unique binding surfaces
DFT calculations; gas-phase model
Computational chemistry Molecular modeling Trifluoromethoxy group

Lipophilicity & Metabolic Stability: -OCF₃ Advantages

The trifluoromethoxy (-OCF₃) group is known to increase lipophilicity and metabolic stability compared to a methoxy (-OCH₃) group, while also offering different electronic properties than a trifluoromethyl (-CF₃) group [1]. The Hansch hydrophobic parameter (π) for -OCF₃ is approximately 1.04, whereas it is -0.02 for -OCH₃ [2]. This increase in lipophilicity can enhance membrane permeability but must be balanced against the risk of increased metabolic clearance or hERG binding. The -OCF₃ group is generally more metabolically stable than -OCH₃, as the latter is susceptible to oxidative O-dealkylation by cytochrome P450 enzymes [1].

Lipophilicity (Hansch π)
Class-level
π(-OCF₃) ≈ 1.04
π(-OCH₃) ≈ -0.02
Higher lipophilicity vs -OCH₃ supports membrane permeability context
Literature value; metabolic stability advantage is class-level
Lipophilicity Metabolic stability ADME properties

6-(Trifluoromethoxy)pyridin-2-yl)methanamine: Key Applications


CSNK2A Kinase Inhibitor Design

Based on the 2.3-fold improvement in in-cell CSNK2A IC50 for the 6-OCF₃ analog over the 6-fluoro analog (6.0 µM vs. 14.0 µM) while maintaining solubility, (6-(trifluoromethoxy)pyridin-2-yl)methanamine is the preferred starting material for optimizing CSNK2A inhibitors targeting oncology or inflammation pathways [1]. Its amine handle enables rapid parallel synthesis of amide libraries for SAR exploration.

SARM1 Inhibitor Development for Neurodegeneration

This compound is a key intermediate in the synthesis of patented SARM1 inhibitors, which are under investigation for treating axonal degeneration in conditions like amyotrophic lateral sclerosis (ALS), peripheral neuropathy, and traumatic brain injury [1]. Its unique -OCF₃ group is essential for achieving the high potency and metabolic stability required for in vivo proof-of-concept studies [1][2].

Metabolic Stability in Lead Optimization

In any drug discovery program where a metabolically labile methoxy (-OCH₃) or halogenated aromatic group is identified as a liability, (6-(trifluoromethoxy)pyridin-2-yl)methanamine serves as a rational replacement. Its resistance to oxidative O-dealkylation and distinct lipophilic profile can improve oral bioavailability and half-life [1]. This is supported by the well-characterized properties of the -OCF₃ group [1].

Application
Selection Property
Validation Focus
CSNK2A kinase inhibitor research
6-OCF₃ substitution potency context
Cellular target engagement and solubility assessment
SARM1 neurodegeneration model studies
Trifluoromethoxy scaffold for potency and stability
SARM1 enzymatic inhibition and metabolic stability in research models
Metabolic stability lead optimization
OCF₃ lipophilicity and metabolic resistance context
Microsomal stability and permeability assay interpretation
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